

# commercial availability of 4-(Pyridin-3-yl)benzaldehyde

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## Compound of Interest

Compound Name: 4-(Pyridin-3-yl)benzaldehyde

Cat. No.: B164006

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An In-Depth Technical Guide to the Commercial Availability and Application of **4-(Pyridin-3-yl)benzaldehyde**

## Executive Summary

**4-(Pyridin-3-yl)benzaldehyde** (CAS No. 127406-55-7) is a strategically important bifunctional aromatic compound, integrating both a nucleophilic pyridine ring and a reactive benzaldehyde moiety. This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis. Its primary utility lies in the construction of complex molecular architectures for pharmaceuticals, particularly in the development of kinase inhibitors for oncology and agents targeting neurological disorders.<sup>[1][2][3]</sup> Furthermore, its applications extend into materials science as a precursor for organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry.<sup>[1]</sup> This guide provides an in-depth analysis of its commercial availability, key chemical properties, primary synthetic routes, and critical considerations for its use in research and development settings.

## Physicochemical Properties and Specifications

**4-(Pyridin-3-yl)benzaldehyde** is typically supplied as a white to off-white or light yellow solid.<sup>[1][4]</sup> Its identity and purity are paramount for reproducible synthetic outcomes. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier.

Property	Value	Source(s)
CAS Number	127406-55-7	[4][5]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO	[4][5]
Molecular Weight	183.21 g/mol	[4][5]
Appearance	White to off-white powder/solid	[1][4]
Melting Point	50-57 °C	[4][6]
Purity (Typical)	≥98% to ≥99% (by HPLC)	[4]
Storage Conditions	Store at 0-8 °C, sealed in dry conditions	[4]
Solubility	Soluble in organic solvents like Dioxane, DMF	[7][8]
SMILES String	O=Cc1ccc(cc1)-c2cccnc2	
InChI Key	NXZUVHZZIZHEOP-UHFFFAOYSA-N	

## Commercial Landscape and Procurement

**4-(Pyridin-3-yl)benzaldehyde** is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs. Availability ranges from gram to multi-kilogram quantities.

Supplier	Typical Purity	Available Quantities	Notes
Chem-Impex	≥99% (HPLC)	1g, 5g, 25g, 100g	Pricing is readily available online for research quantities.[4]
Sigma-Aldrich	98%	Varies	Researchers should verify current catalog status, as some specific product codes may be discontinued.
Santa Cruz Biotech	Not specified	Varies	Marketed for research use only.[5]
ChemUniverse	Custom	By Request	Offers quotes for specific purity and quantity requirements.

Procurement Insight: When procuring this reagent, it is crucial to consider the intended application. For use in late-stage drug development, sourcing from a supplier with robust quality management systems and the ability to provide detailed impurity profiles is essential. For early-stage discovery, a wider range of suppliers may be suitable. Lead times can vary, and for bulk quantities, direct inquiry with the manufacturer or a specialized distributor is recommended.

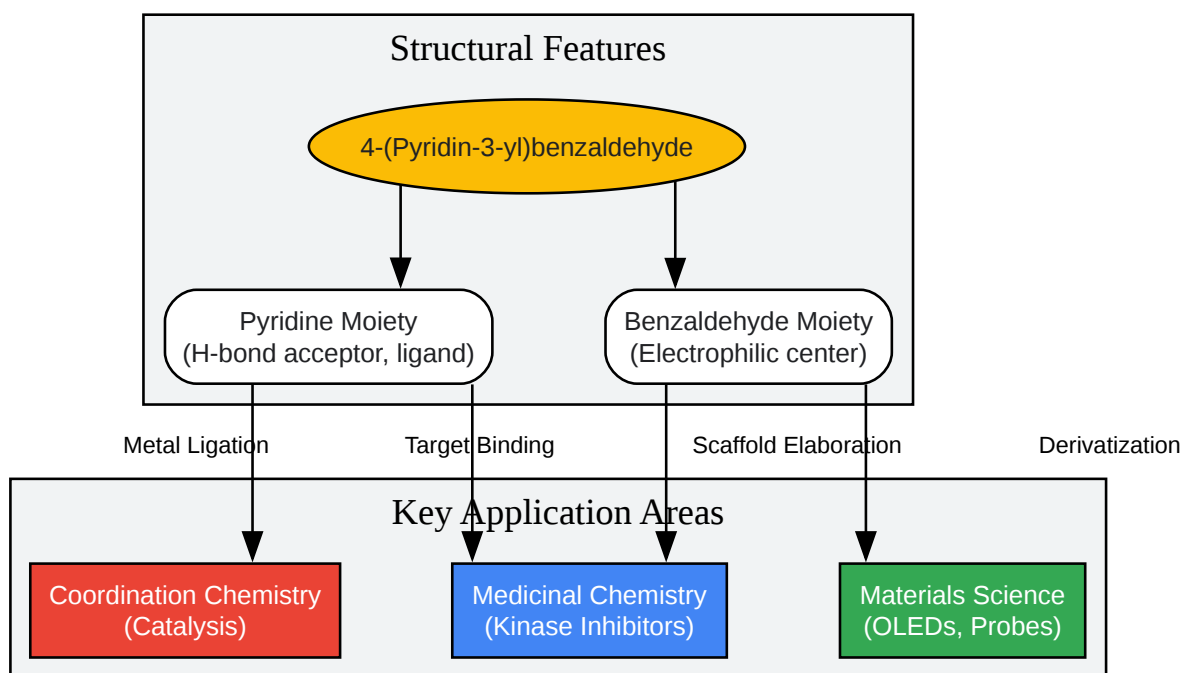
## Core Applications in Research and Development

The utility of **4-(Pyridin-3-yl)benzaldehyde** stems from its two distinct functional handles, which can be addressed with orthogonal chemistries.

- **Pharmaceutical Synthesis:** The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, crucial for interacting with biological targets like enzyme active sites. The pyridine ring is a common scaffold in medicinal chemistry.[9] This compound is a key intermediate for synthesizing kinase inhibitors, which are pivotal in cancer therapy and immunology.[2][3][10][11][12] The aldehyde group provides a reactive site for forming imines,

amines (via reductive amination), or extending the carbon skeleton through olefination or aldol-type reactions.

- Organic and Materials Science: In organic synthesis, it is used to build diverse chemical libraries for high-throughput screening.[1] The conjugated biaryl system also makes it a valuable precursor for functional materials, including fluorescent probes for biological imaging and components for OLEDs.[1]
- Coordination Chemistry: The pyridine nitrogen serves as an effective ligand for coordinating with metal centers, enabling the study and synthesis of novel metal complexes with potential applications in catalysis.[1]



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Logical relationship between structure and applications.

## Manufacturing Insight: The Suzuki-Miyaura Cross-Coupling

The most prevalent and industrially scalable method for synthesizing **4-(Pyridin-3-yl)benzaldehyde** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This

powerful C-C bond-forming reaction is favored for its high functional group tolerance and generally high yields.<sup>[4]</sup>

The typical disconnection involves coupling a pyridine-containing boronic acid (or its ester equivalent) with a halogenated benzaldehyde. A common route couples 3-bromopyridine with 4-formylphenylboronic acid.

## Expertise in Practice: Causality Behind the Protocol

A successful Suzuki coupling, especially with heteroaromatic partners, requires careful control of reaction parameters. The protocol below is representative and highlights key considerations for researchers.

Reaction Scheme: 3-Bromopyridine + 4-Formylphenylboronic acid → **4-(Pyridin-3-yl)benzaldehyde**

## Representative Laboratory Protocol

### 1. Reagent Preparation & Inert Atmosphere (The "Why"):

- Step 1.1: Add 4-formylphenylboronic acid (1.0 equiv), 3-bromopyridine (1.1 equiv), and a base such as potassium carbonate ( $K_2CO_3$ ) or potassium phosphate ( $K_3PO_4$ ) (3.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
- Causality: The active Pd(0) catalyst is highly sensitive to oxygen.<sup>[13]</sup> Failure to maintain an inert atmosphere leads to oxidation to inactive Pd(II) species and promotes undesirable side reactions like the homocoupling of the boronic acid. The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the critical transmetalation step in the catalytic cycle.<sup>[14]</sup>  $K_3PO_4$  is often more effective than weaker bases for challenging couplings.

### 2. Catalyst & Ligand Addition (The "Why"):

- Step 2.1: To the flask, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)  $[Pd(PPh_3)_4]$  (e.g., 3-5 mol%).
- Causality:  $Pd(PPh_3)_4$  is a common choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst. The triphenylphosphine ligands stabilize the palladium center. For

heteroaromatic couplings, which can be sluggish, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can significantly improve reaction rates and yields by facilitating the oxidative addition and reductive elimination steps. [\[13\]](#)

### 3. Solvent & Degassing (The "Why"):

- Step 3.1: Add a degassed solvent system, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 ratio), via cannula or syringe.
- Step 3.2: Subject the reaction mixture to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen) to ensure all dissolved oxygen is removed.
- Causality: The solvent must solubilize all components. The presence of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent is one of the most critical steps for reproducibility and preventing catalyst deactivation.[\[13\]](#)

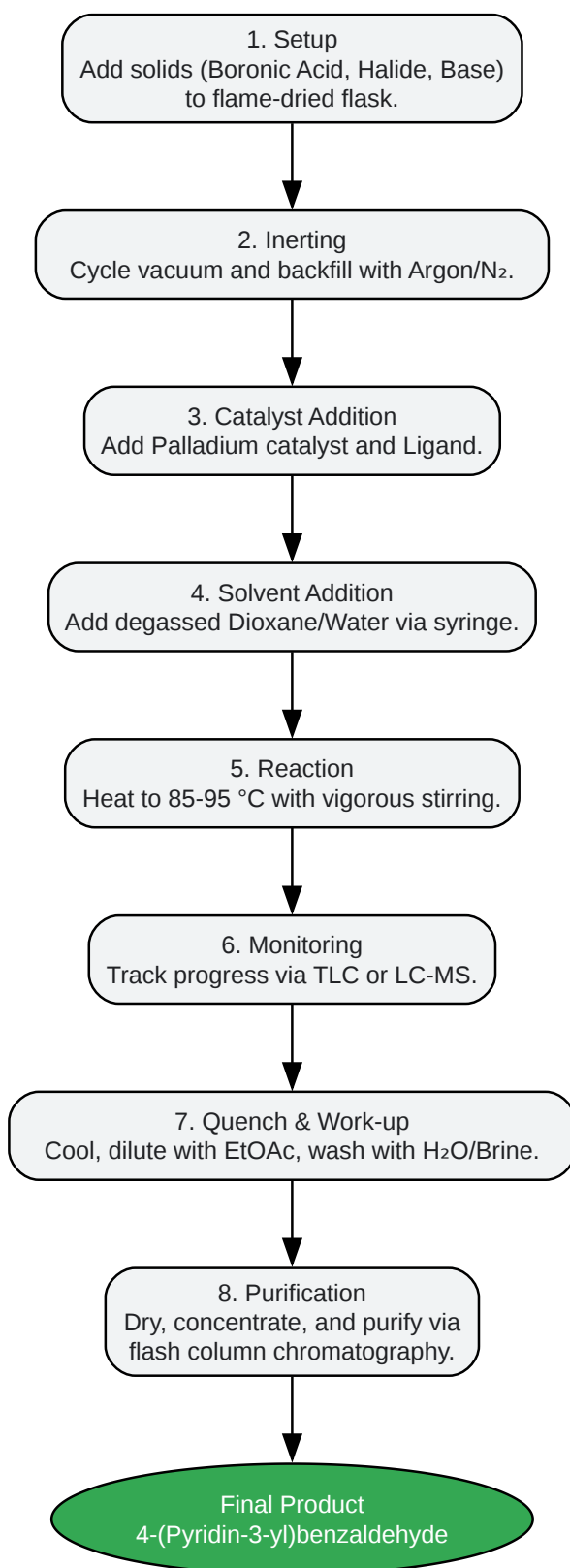
### 4. Reaction Execution & Monitoring (The "Why"):

- Step 4.1: Heat the reaction mixture to reflux (e.g., 85-95 °C) with vigorous stirring.
- Step 4.2: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed (typically 4-12 hours).
- Causality: Heating provides the necessary activation energy for the catalytic cycle. Monitoring is crucial to prevent prolonged heating, which can lead to product degradation or increased byproduct formation.

### 5. Work-up & Purification (The "Why"):

- Step 5.1: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Step 5.2: Wash the organic phase with water and brine to remove the inorganic base and other aqueous-soluble impurities.

- Step 5.3: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Step 5.4: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
- Causality: The aqueous work-up is a bulk purification step. Column chromatography is required to separate the desired product from unreacted starting materials, the palladium catalyst residues, and any organic byproducts (like homocoupled boronic acid), ensuring high purity of the final compound.<sup>[4]</sup>



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Experimental workflow for Suzuki-Miyaura synthesis.



## Safety, Handling, and Storage

As a laboratory chemical, **4-(Pyridin-3-yl)benzaldehyde** must be handled with appropriate precautions. The following information is derived from typical supplier Safety Data Sheets (SDS).

Hazard Category	GHS Classification & Codes	Precautionary Measures (P-Codes)
Pictogram	GHS07 (Exclamation Mark)	P261, P264, P280, P302+P352, P305+P351+P338
Signal Word	Warning	-
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	-
Target Organs	Respiratory system	-

### Handling Protocol:

- Always handle this compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.
- Avoid inhalation of dust. Use a dust mask (e.g., N95) if handling large quantities.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
- Keep the container tightly sealed when not in use.

### Storage Protocol:

- Store in a cool, dry place. The recommended storage temperature is between 0 °C and 8 °C. [4]
- Keep the container sealed to prevent moisture absorption and degradation.
- Store away from strong oxidizing agents.

## Conclusion

**4-(Pyridin-3-yl)benzaldehyde** is a commercially accessible and highly strategic building block for chemical innovation. Its robust commercial availability, coupled with a well-understood and scalable synthetic route via Suzuki-Miyaura coupling, ensures its continued importance in drug discovery and materials science. For researchers, a thorough understanding of its handling requirements and the nuances of its synthesis is key to leveraging its full potential in creating novel and impactful molecules.

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